1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone
Description
1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoroethanone group, an indole moiety, and a tert-butylphenoxyethyl side chain
Properties
Molecular Formula |
C23H24F3NO2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-[1-[2-(4-tert-butylphenoxy)ethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C23H24F3NO2/c1-15-20(21(28)23(24,25)26)18-7-5-6-8-19(18)27(15)13-14-29-17-11-9-16(10-12-17)22(2,3)4/h5-12H,13-14H2,1-4H3 |
InChI Key |
BMABLJJCDVCNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)C(C)(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenoxyethyl bromide: This intermediate is synthesized by reacting 4-tert-butylphenol with ethylene bromide in the presence of a base such as potassium carbonate.
Formation of the indole derivative: The indole moiety is prepared by reacting 2-methylindole with the 4-tert-butylphenoxyethyl bromide under basic conditions to form the desired indole derivative.
Introduction of the trifluoroethanone group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxyethyl side chain, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other similar compounds, such as:
4-tert-butylphenoxyethyl acetate: This compound shares the tert-butylphenoxyethyl moiety but lacks the indole and trifluoroethanone groups.
1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole: This compound contains the tert-butylphenoxyethyl side chain but has a benzimidazole core instead of an indole.
2-(4-tert-butylphenoxy)ethyl acetate: Similar to the first compound, it shares the tert-butylphenoxyethyl moiety but differs in the functional groups attached.
The uniqueness of 1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of the trifluoroethanone group, indole moiety, and tert-butylphenoxyethyl side chain, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
